molecular formula C14H28 B13737978 E-2,3-dimethyl-3-dodecene

E-2,3-dimethyl-3-dodecene

Cat. No.: B13737978
M. Wt: 196.37 g/mol
InChI Key: VHLOJMKUCZZJEL-WYMLVPIESA-N
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Description

E-2,3-Dimethyl-3-dodecene is an organic compound with the molecular formula C14H28. It is an alkene characterized by the presence of a double bond between the third and fourth carbon atoms in the dodecane chain, with two methyl groups attached to the second and third carbon atoms. This compound is notable for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2,3-Dimethyl-3-dodecene typically involves the use of thiol esters and organolithium reagents. One common method includes the reaction of S-phenyl decanoate with butyllithium in the presence of diisopropylamine and tetrahydrofuran. The reaction is carried out at low temperatures, around -78°C, to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: E-2,3-Dimethyl-3-dodecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation.

    Substitution: Halogens like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Epoxides: Formed from oxidation reactions.

    Alkanes: Resulting from hydrogenation.

    Haloalkanes: Produced from halogenation reactions.

Scientific Research Applications

E-2,3-Dimethyl-3-dodecene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, although specific applications are less common.

    Medicine: Investigated for its potential use in drug synthesis and development.

    Industry: Utilized in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of E-2,3-Dimethyl-3-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming an oxacyclopropane ring . This compound’s reactivity is primarily due to the presence of the double bond, which can participate in various addition and substitution reactions.

Comparison with Similar Compounds

  • 2,3-Dimethyl-2-butene
  • 2,3-Dimethyl-2-pentene
  • 2,3-Dimethyl-2-hexene

Comparison: E-2,3-Dimethyl-3-dodecene is unique due to its longer carbon chain compared to similar compounds like 2,3-Dimethyl-2-butene or 2,3-Dimethyl-2-pentene. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for different applications .

Properties

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(E)-2,3-dimethyldodec-3-ene

InChI

InChI=1S/C14H28/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h12-13H,5-11H2,1-4H3/b14-12+

InChI Key

VHLOJMKUCZZJEL-WYMLVPIESA-N

Isomeric SMILES

CCCCCCCC/C=C(\C)/C(C)C

Canonical SMILES

CCCCCCCCC=C(C)C(C)C

Origin of Product

United States

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